Cas no 1863901-52-3 (Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)-)

Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)- structure
1863901-52-3 structure
商品名:Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)-
CAS番号:1863901-52-3
MF:C10H21NOS
メガワット:203.344841718674
CID:5264061

Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)- 化学的及び物理的性質

名前と識別子

    • Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)-
    • インチ: 1S/C10H21NOS/c1-13(2,12)11-9-10-7-5-3-4-6-8-10/h10H,3-9H2,1-2H3
    • InChIKey: PPRNUZHMEZLQHN-UHFFFAOYSA-N
    • ほほえんだ: C1(CN=S(C)(C)=O)CCCCCC1

じっけんとくせい

  • 密度みつど: 1.06±0.1 g/cm3(Predicted)
  • ふってん: 303.5±25.0 °C(Predicted)

Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-643748-2.5g
[(cycloheptylmethyl)imino]dimethyl-lambda6-sulfanone
1863901-52-3
2.5g
$3065.0 2023-03-05
Enamine
EN300-643748-10.0g
[(cycloheptylmethyl)imino]dimethyl-lambda6-sulfanone
1863901-52-3
10.0g
$4881.0 2023-03-05
Enamine
EN300-643748-1.0g
[(cycloheptylmethyl)imino]dimethyl-lambda6-sulfanone
1863901-52-3
1.0g
$1478.0 2023-03-05
Enamine
EN300-643748-5.0g
[(cycloheptylmethyl)imino]dimethyl-lambda6-sulfanone
1863901-52-3
5.0g
$3881.0 2023-03-05

Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)- 関連文献

Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)-に関する追加情報

Introduction to Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene) (CAS No. 1863901-52-3)

Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene) (CAS No. 1863901-52-3), is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various chemical and biological applications. The nomenclature of this compound provides a clear insight into its chemical composition and reactivity, highlighting the presence of a sulfur-containing moiety and an amine functional group, which are pivotal in determining its interactions with biological systems.

The structure of Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene) is built around a cycloheptane backbone, which is a seven-membered saturated ring. This core structure is further functionalized with a nitrogen-containing amine group and a sulfur-based unit. The sulfur atom is incorporated into the molecule in the form of a dimethyloxido-λ4-sulfanylidene moiety, which imparts unique electronic and steric properties to the compound. This arrangement not only influences the compound's solubility and stability but also its potential reactivity in various chemical transformations.

In recent years, there has been growing interest in the development of novel sulfur-containing heterocycles due to their diverse biological activities. The sulfur atom in this compound plays a crucial role in mediating its interactions with biological targets. Sulfur-containing compounds are well-known for their ability to act as modulators of enzyme activity and have been extensively studied for their potential applications in drug discovery. The presence of the dimethyloxido-λ4-sulfanylidene group in Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene) suggests that it may exhibit similar properties, making it a promising candidate for further investigation.

The pharmaceutical relevance of this compound is underscored by its potential to serve as a precursor or intermediate in the synthesis of more complex molecules. The unique structural features of Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene) make it an attractive scaffold for designing new drugs that target specific biological pathways. For instance, its ability to interact with sulfur-binding proteins and enzymes could be exploited to develop therapeutic agents for various diseases. Additionally, the compound's stability under different conditions makes it suitable for industrial-scale synthesis, which is essential for large-scale pharmaceutical production.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before they are synthesized in the laboratory. The computer modeling of Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene) has revealed that it may possess inhibitory effects on certain enzymes implicated in inflammatory responses. This finding aligns with the increasing interest in developing anti-inflammatory drugs that target specific enzymatic pathways without causing significant side effects. The computational studies also suggest that the compound may exhibit good bioavailability, which is a critical factor for drug efficacy.

The synthesis of Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene) involves multiple steps that require careful optimization to ensure high yield and purity. The key step involves the reaction between cycloheptanone and an appropriate sulfenamide derivative under controlled conditions. This reaction typically proceeds via nucleophilic addition followed by elimination, leading to the formation of the desired product. The use of high-performance chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate and final products.

One of the most intriguing aspects of this compound is its potential role in catalysis. The sulfur-containing moiety can act as a ligand in transition metal complexes, which are widely used as catalysts in organic synthesis. Researchers have explored the use of such complexes in various transformations, including cross-coupling reactions and oxidation processes. The ability of Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene) to form stable complexes with transition metals could make it a valuable catalyst or catalyst ligand in future synthetic methodologies.

The biological evaluation of this compound has shown promising results in preliminary studies. In vitro assays have indicated that it may exhibit inhibitory activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, its interaction with cellular components has been studied using spectroscopic techniques such as circular dichroism (CD) and fluorescence spectroscopy. These studies have provided insights into how the compound interacts with biomolecules like proteins and nucleic acids, which are essential for understanding its mechanism of action.

The future prospects for Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene) are vast and multifaceted. As research continues to uncover new applications for sulfur-containing compounds, this molecule is likely to play an important role in drug discovery and development. Furthermore, its potential use in catalysis could lead to more efficient synthetic routes for producing complex molecules used in pharmaceuticals and other industries.

In conclusion, Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene) (CAS No. 1863901-52-3) is a remarkable compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structure and functional groups make it an attractive candidate for further research into new drugs and catalytic systems. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in advancing scientific knowledge and developing innovative solutions to global challenges.

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